(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-20-16-6-2-3-7-17(16)22(26(20,24)25)15-8-11-21(12-9-15)18(23)14-5-4-10-19-13-14/h2-7,10,13,15H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHBDSOIRVPXIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: : Reduction reactions can modify the double bonds and other functional groups.
Substitution: : Substitution reactions, especially nucleophilic substitution, are possible due to the presence of the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidants like hydrogen peroxide or peracids.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions involving strong nucleophiles or bases in aprotic solvents.
Major Products: Depending on the reaction pathway, products can range from simple substitution derivatives to more complex oxidized or reduced forms.
Chemistry
Catalysis: : Used as ligands or intermediates in catalytic cycles.
Synthetic Intermediates: : Serve as building blocks in organic synthesis.
Biology and Medicine
Pharmacology: : Investigated for potential use as pharmaceutical agents, particularly in treatments targeting neurological disorders due to its piperidine moiety.
Molecular Probes: : Utilized in bioimaging and as markers due to their distinct structural features.
Industry
Materials Science:
Molecular Targets
The compound can interact with various biological targets, including enzymes and receptors, due to its structural components. The piperidine ring often confers activity at neurological targets.
Pathways Involved
The thiadiazole and pyridine rings can modulate electron flow and reactivity, influencing biological pathways such as signal transduction and enzymatic inhibition.
Similar Compounds
(4-(2,2-Dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone
(4-(3-methylthiadiazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone
Unique Aspects
There you have it—this compound offers a lot of potential for further exploration. Anything else you want to explore next?
Biological Activity
The compound (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to a pyridine moiety and a dioxidobenzo[c][1,2,5]thiadiazole group. Its structural complexity is expected to influence its biological interactions significantly.
Research indicates that compounds containing thiadiazole derivatives often exhibit diverse biological activities. The proposed mechanisms of action for this compound include:
- Inhibition of Cancer Cell Proliferation: The compound may induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating caspases.
- Cell Cycle Arrest: Studies have shown that similar thiadiazole derivatives can cause cell cycle arrest at various phases (G1, S, G2/M), which is critical in cancer therapy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related thiadiazole compounds. For instance:
- Cytotoxicity Against Cancer Cell Lines: Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported an IC50 value of 0.28 µg/mL for a related derivative against MCF-7 cells .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 0.28 | Apoptosis via caspase activation |
| 4i | HepG2 | 0.32 | Cell cycle arrest at G2/M phase |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their substituents:
- Substituent Variations: The introduction of different functional groups can enhance or diminish activity. For example, shifting the position of an ethoxy group significantly increased anticancer activity in some derivatives .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives:
- Study on 5-Aryl-1,3,4-Thiadiazole Derivatives:
- Thiadiazole-Based Anticancer Agents:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiadiazole, including this compound, exhibit significant anticancer properties. Studies have shown that compounds structurally related to (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-3-yl)methanone can induce cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC₅₀ Value (μM) |
|---|---|
| Colon Carcinoma (HCT-116) | 6.2 |
| Breast Cancer (T47D) | 27.3 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.
Antimicrobial Properties
The structural characteristics of this compound indicate potential antimicrobial activity. Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. For instance:
| Microorganism | Median Effective Concentration (µM) |
|---|---|
| Pathogenic Bacteria | 7.28 - 42.49 |
| Fungi | Varies |
These results highlight the compound's ability to inhibit microbial growth effectively.
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- Study on Anticancer Activity : A recent study demonstrated that derivatives with similar structures exhibited potent cytotoxicity against multiple cancer cell lines, reinforcing the potential of benzothiadiazole derivatives in cancer therapy.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazole derivatives showed promising results against both bacterial and fungal pathogens.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what critical reaction parameters must be controlled?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key steps include:
- Acylation of piperidine : Reacting 4-aminopiperidine with activated benzo[c][1,2,5]thiadiazole sulfone derivatives under reflux conditions (e.g., using DCC/DMAP as coupling agents) .
- Pyridinyl ketone formation : Introducing the pyridin-3-yl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like palladium for cross-coupling .
- Critical parameters : Temperature (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hours) to ensure >70% yield and purity >95% .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the compound’s structure?
- NMR : Use - and -NMR to identify proton environments (e.g., piperidine CH at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 8.0–8.5 ppm) and verify stereochemistry .
- IR : Confirm sulfone (1320–1250 cm) and ketone (1680–1720 cm) functional groups .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H] expected at m/z 428.12) .
Q. What strategies are effective for improving solubility and formulation in preclinical studies?
- Co-solvent systems : Use DMSO:PBS (1:4) for in vitro assays or cyclodextrin complexes for in vivo delivery .
- pH adjustment : The compound’s sulfone group (pKa ~1.5) allows solubility enhancement in mildly acidic buffers (pH 4–5) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., prioritizing hydrogen bonds with pyridine N and sulfone O atoms) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., Lys45 in PI3Kγ) for mutagenesis validation .
Q. What experimental approaches resolve contradictions in biological activity data across different assays?
- Dose-response profiling : Compare IC values in enzyme inhibition (e.g., PI3Kα) vs. cell viability (e.g., MTT assay) to distinguish target-specific effects from off-target cytotoxicity .
- Metabolic stability assays : Use liver microsomes to evaluate if discrepancies arise from rapid Phase I metabolism (e.g., CYP3A4-mediated oxidation) .
Q. How does structural modification of the thiadiazole or pyridine moieties impact pharmacological activity?
- SAR studies :
- Thiadiazole substitutions : Replacing the methyl group with ethyl (logP increase by 0.5) enhances membrane permeability but reduces aqueous solubility .
- Pyridine modifications : Fluorination at C2 improves target selectivity (e.g., 10-fold higher affinity for EGFR vs. HER2) .
- Methodology : Parallel synthesis of analogs via Suzuki-Miyaura coupling, followed by in vitro screening against a kinase panel .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 to 1:1) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to achieve >99% purity for crystallography .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acylation | DCC, DMAP, DMF, 80°C, 12h | 75 | 92 | |
| Coupling | Pd(PPh), THF, 100°C, 18h | 68 | 95 | |
| Recrystallization | Ethanol/water (3:1) | - | 99 |
Q. Table 2: Spectroscopic Data
| Technique | Key Peaks | Assignment | Reference |
|---|---|---|---|
| -NMR | δ 8.3 (d, J=5 Hz) | Pyridine H2/H6 | |
| IR | 1305 cm | S=O stretch | |
| HRMS | m/z 428.12 [M+H] | Molecular ion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
